3-Isopropyl-1H-indazole-4-carbonitrile
Description
3-Isopropyl-1H-indazole-4-carbonitrile is a heterocyclic compound featuring an indazole core substituted with an isopropyl group at the 3-position and a nitrile group at the 4-position. The nitrile group enhances polarity and hydrogen-bonding capabilities, while the isopropyl substituent contributes to steric bulk, influencing solubility and molecular interactions.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazole-4-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-10-8(6-12)4-3-5-9(10)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
InChI Key |
YRTFCXUIIDYTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-indazole-4-carbonitrile can be achieved through several methods. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .
Industrial Production Methods
Industrial production of 3-Isopropyl-1H-indazole-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Isopropyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound 1 : 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (Pyrazole-Triazole Hybrid)
- Core Structure : Pyrazole with triazole and nitrile substituents.
- Key Features: Nitrile at position 4 and isopropyl at position 1 (vs. indazole’s 3-isopropyl/4-nitrile).
- Physicochemical Data :
Compound 2 : 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile
- Core Structure : Pyrazole with azido and nitrile groups.
- Key Features :
- Azido group introduces explosive reactivity; nitrile at position 4.
- 4-Methylbenzyl substituent increases hydrophobicity.
- Physicochemical Data :
Compound 3 : 1,3-Thiazole-4-carbonitrile
- Core Structure : Thiazole with nitrile at position 4.
- Key Features :
Compound 4 : Isobutyl 1-pentyl-1H-indazole-3-carboxylate
- Core Structure : Indazole with ester and pentyl groups.
- Key Features :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Nitrile groups in all compounds enhance polarity and dipole-dipole interactions. Thiazole’s sulfur atom in Compound 3 further stabilizes crystal packing via hydrogen bonds .
- Thermal Stability : Higher melting points in Compound 1 (pyrazole-triazole) vs. Compound 2 (azido-pyrazole) suggest that bulky substituents (e.g., phenyl-triazole) improve thermal stability .
- Bioactivity Potential: The indazole core (Target and Compound 4) is prevalent in pharmaceuticals, but substituents dictate specificity. Nitriles may improve binding affinity compared to esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
